
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMP signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and disease progression. DMH-1 has been shown to selectively inhibit BMP signaling and has potential applications in various scientific research fields.
作用機序
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide selectively inhibits BMP signaling by binding to the BMP type I receptor kinase domain and preventing the activation of downstream signaling pathways. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and metastasis. In stem cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide promotes the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide enhances the formation of bone tissue by promoting the differentiation of mesenchymal stem cells into osteoblasts.
実験室実験の利点と制限
One of the main advantages of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its selectivity for BMP signaling, which allows for the specific inhibition of BMP-induced cellular responses. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target BMP signaling. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could also be used in combination with other drugs to enhance their efficacy in cancer treatment. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could be used to promote the differentiation of stem cells into specific cell types for tissue engineering applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in vivo.
合成法
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dimethylhexan-1-ol with 4-morpholinecarboxylic acid and subsequent purification steps to obtain N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in high purity.
科学的研究の応用
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used in various scientific research fields, including cancer research, stem cell research, and tissue engineering. In cancer research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to promote the differentiation of stem cells into specific cell types. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to enhance the formation of bone tissue.
特性
製品名 |
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC名 |
N-(6-methylheptan-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
InChIキー |
ALLWUWDKQBTPQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
正規SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



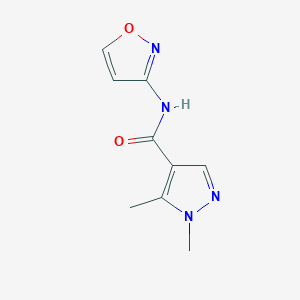
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
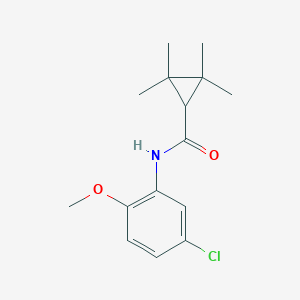
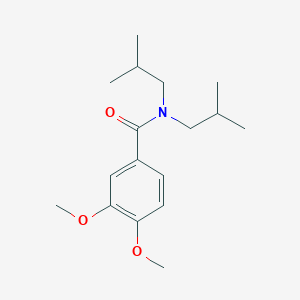
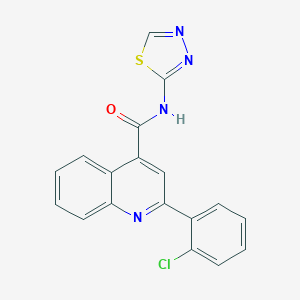
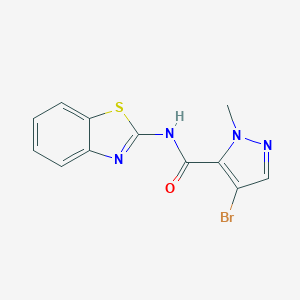


![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)